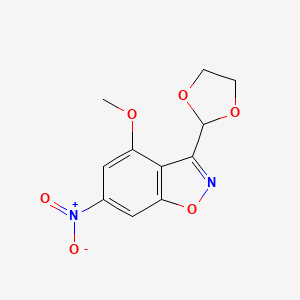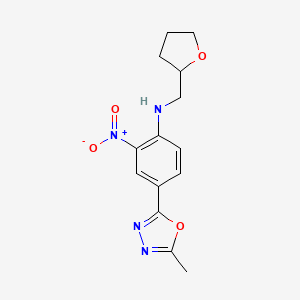
3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole, also known as DMNB-X, is a fluorescent probe used in scientific research to detect and measure the activity of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. DMNB-X is a valuable tool in studying the role of NO in these processes, as well as in the development of new drugs that target NO signaling pathways.
作用機序
3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole works by reacting with NO to produce a fluorescent compound that emits light at a specific wavelength. The intensity of the fluorescence is directly proportional to the amount of NO present, allowing researchers to quantify NO levels in biological samples. This mechanism of action makes 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole an ideal tool for studying the role of NO in various physiological processes.
Biochemical and Physiological Effects
3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole does not have any direct biochemical or physiological effects on biological systems. It is simply a tool used to measure NO levels. However, the information gained from these measurements can lead to a better understanding of the role of NO in various physiological processes and can help identify new drug targets for diseases that involve NO signaling pathways.
実験室実験の利点と制限
One of the main advantages of 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole is its sensitivity and specificity for NO. It is a highly reliable tool for measuring NO levels in biological samples. However, there are some limitations to its use. 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole is not suitable for measuring NO in highly acidic or basic environments, and it can be affected by the presence of other reactive oxygen species. Additionally, 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole can be toxic to cells at high concentrations, so care must be taken when using it in cell cultures.
将来の方向性
There are many potential future directions for research involving 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole. One area of interest is the development of new drugs that target NO signaling pathways. 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole can be used to identify new drug targets and to test the efficacy of potential drugs in vitro and in vivo. Additionally, 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole can be used in conjunction with other fluorescent probes to gain a more comprehensive understanding of the role of NO in biological systems. Finally, there is potential for the development of new fluorescent probes that can measure other reactive oxygen species, expanding the range of biological processes that can be studied.
合成法
3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole can be synthesized through a multi-step process involving the reaction of various chemicals, including 4-methoxy-2-nitroaniline, ethylene glycol, and acetic anhydride. The final product is a yellow-orange powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
科学的研究の応用
3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole is commonly used in scientific research to measure NO levels in biological systems. It is particularly useful in studying the role of NO in cardiovascular disease, neurodegenerative disorders, and cancer. 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzisoxazole can be used to measure NO levels in tissue samples, cell cultures, and even in vivo, allowing researchers to gain a better understanding of the role of NO in these diseases.
特性
IUPAC Name |
3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6/c1-16-7-4-6(13(14)15)5-8-9(7)10(12-19-8)11-17-2-3-18-11/h4-5,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIRYYVEJARDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=NO2)C3OCCO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,3]Dioxolan-2-yl-4-methoxy-6-nitro-benzo[d]isoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916973.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916978.png)

![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B5916994.png)


![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)

![1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5917010.png)
![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)

![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)